![molecular formula C9H15NO2 B1217684 Piperidione CAS No. 77-03-2](/img/structure/B1217684.png)
Piperidione
Overview
Description
Synthesis Analysis
The synthesis of piperidine derivatives, including Piperidione, involves several innovative approaches. One method involves the diastereoselective total synthesis of piperidine alkaloids, utilizing key steps such as the opening of α-aminobutyrolactone, subsequent 1,3-diketone synthesis, and heteroannulation via a cascade reaction involving debenzylation, intramolecular cyclization, and imine reduction under hydrogenation conditions (Khobare et al., 2015). Another method employs a one-pot asymmetric synthesis of substituted piperidines through exocyclic chirality induction, suitable for a large group of substrates, providing excellent yields and diastereoselectivity (Chen et al., 2009).
Molecular Structure Analysis
Piperidiones possess a 2,5-disubstituted piperidine structure, which is crucial for their chemical reactivity and biological activity. The synthesis strategies often target the efficient construction of this core structure with high stereocontrol to access various substituted piperidines.
Chemical Reactions and Properties
Piperidione derivatives undergo a variety of chemical reactions, including enantioselective organocatalytic reactions, which are catalyzed by simple and commercially available secondary amines, affording the corresponding adducts with high yields and enantioselectivities. This reactivity is used in the formal synthesis of complex molecules, such as (−)-Paroxetine (Valero et al., 2009).
Physical Properties Analysis
The physical properties of Piperidione derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. However, detailed physical property analyses of Piperidione compounds specifically were not directly available from the searched papers.
Chemical Properties Analysis
The chemical properties of Piperidione derivatives are defined by their piperidine core and the functional groups attached to it. These compounds exhibit a variety of biological activities due to their ability to interact with biological targets. The synthesis methods aim to introduce functional diversity into the piperidine ring, enabling the exploration of their chemical properties in biological systems.
For more insights and detailed analyses on Piperidione and its derivatives, including their synthesis, molecular structure, and chemical properties, the following references are recommended:
- Diastereoselective total synthesis of piperidine alkaloids (Khobare et al., 2015)
- One-pot asymmetric synthesis of substituted piperidines by exocyclic chirality induction (Chen et al., 2009)
- Highly enantioselective organocatalytic synthesis of piperidines (Valero et al., 2009)
Scientific Research Applications
Antioxidant and Reproductive Health Effects
Piperidione, particularly in the form of piperine, has been studied for its effects on the antioxidant system in the reproductive health of rats. D'Cruz and Mathur (2005) found that piperine affects the epididymal antioxidant enzymes and sialic acid levels, potentially impacting sperm function and the epididymal environment (D’Cruz & Mathur, 2005).
Cellular and Molecular Effects
Khajuria, Johrn, and Zutshi (1999) investigated piperine's impact on rat intestinal mucosa, finding alterations in lipid peroxidation and cellular thiol status, which may play a role in cell homeostasis (Khajuria, Johrn, & Zutshi, 1999).
Antimicrobial Properties
Piperidine has demonstrated antimicrobial effects, as shown in Köhler et al.'s (2002) study, where it was effective against Salmonella typhimurium, suggesting potential applications in treating infections (Köhler, Rodrigues, Maurelli, & McCormick, 2002).
Enhancement of Hormonal Secretions
Mendelson et al. (1981) found that piperidine can enhance growth hormone secretion related to sleep and insulin response, indicating its potential role in hormonal regulation (Mendelson, Lantigua, Wyatt, Gillin, & Jacobs, 1981).
Role in Behavior and Psychiatry
Abood, Rinaldi, and Eagleton (1961) explored the distribution of piperidine in the brain, suggesting its significance in behavioral regulation and potential use in psychiatric disorders (Abood, Rinaldi, & Eagleton, 1961).
Anticancer Applications
Piperidine and piperine show promise in anticancer therapy, as indicated by Mitra et al. (2022), who reported their effectiveness against various cancer types and their influence on crucial signaling pathways (Mitra, Anand, Jha, Shekhawat, Saha, Nongdam, Rengasamy, Proćków, & Dey, 2022).
Enhancement of Drug Bioavailability
Atal, Zutshi, and Rao (1981) demonstrated that piperidine can increase the bioavailability of certain drugs, which could have implications for improving the efficacy of pharmaceutical treatments (Atal, Zutshi, & Rao, 1981).
Antibacterial Activity
Research by Nongmai et al. (2021) on Piper wallichii, which contains piperidine, showed antibacterial activity against various pathogens, highlighting its potential in antibacterial therapies (Nongmai, Kanokmedhakul, Promgool, Paluka, Suwanphakdee, & Kanokmedhakul, 2021).
Antioxidant Properties
Singh, Pandey, and Rizvi (2021) found that piperine protects against oxidative modifications in human erythrocytes, indicating its potential as an antioxidant (Singh, Pandey, & Rizvi, 2021).
Enhanced Antibiotic Efficacy
Khan, Mirza, Kumar, Verma, and Qazi (2006) reported that piperine can enhance the efficacy of antibiotics like ciprofloxacin against Staphylococcus aureus, including resistant strains (Khan, Mirza, Kumar, Verma, & Qazi, 2006).
Applications in Cancer Treatment
Zhang et al. (2015) explored piperine's role in inhibiting the proliferation of osteosarcoma cells, showing its potential in cancer treatment (Zhang, Zhu, Li, Li, Sun, Xie, Zhu, Zhou, & Ye, 2015).
Muscle Relaxant Properties
Quasthoff, Möckel, Zieglgänsberger, and Schreibmayer (2008) discussed tolperisone, a piperidine derivative, as a muscle relaxant with fewer sedative side effects, useful in clinical applications (Quasthoff, Möckel, Zieglgänsberger, & Schreibmayer, 2008).
Antileukemic Activity
Vinaya et al. (2011) synthesized piperidine derivatives showing antileukemic activity, further demonstrating the therapeutic potential of piperidine in cancer treatment (Vinaya, Kavitha, Chandrappa, Prasanna, Raghavan, & Rangappa, 2011).
Photoinitiating Systems for Polymerization
Jakubiak et al. (2003) studied the use of piperidines in photoinitiating systems for polymerization, highlighting an application in materials science (Jakubiak, Allonas, Fouassier, Sionkowska, Andrzejewska, Lindén, & Rabek, 2003).
Enhancing Long-Term Potentiation
Stäubli, Perez, Xu, Rogers, Ingvar, Stone-Elander, and Lynch (1994) discovered that a drug derived from piperidine facilitated glutamatergic transmission in the brain, influencing long-term potentiation and memory (Stäubli, Perez, Xu, Rogers, Ingvar, Stone-Elander, & Lynch, 1994).
Bioavailability and Permeability Enhancement
Khajuria, Thusu, and Zutshi (2002) showed that piperine modulates intestinal permeability characteristics, potentially enhancing drug absorption (Khajuria, Thusu, & Zutshi, 2002).
Safety And Hazards
Piperidione is harmful if swallowed. It is toxic in contact with skin or if inhaled . It causes severe skin burns and eye damage . Therefore, it is necessary to keep away from heat, hot surfaces, sparks, open flames, and other ignition sources . No smoking is allowed when handling Piperidione . It is recommended to wear protective gloves, protective clothing, eye protection, face protection, and respiratory protection .
properties
IUPAC Name |
3,3-diethylpiperidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-3-9(4-2)7(11)5-6-10-8(9)12/h3-6H2,1-2H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGEVWUKXWFOAID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)CCNC1=O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30227804 | |
Record name | 3,3-Diethyl-2,4-dioxopiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30227804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Piperidione | |
CAS RN |
77-03-2 | |
Record name | 3,3-Diethyl-2,4-piperidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77-03-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3-Diethyl-2,4-dioxopiperidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077032 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piperidione | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13224 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PIPERIDIONE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75628 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,3-Diethyl-2,4-dioxopiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30227804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3-diethylpiperidine-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.909 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PIPERIDIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZ6KL0Q8UD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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